An In-depth Technical Guide to Methyl Pyrimidine-5-carboxylate: Structure, Properties, and Applications
An In-depth Technical Guide to Methyl Pyrimidine-5-carboxylate: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of methyl pyrimidine-5-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, structural attributes, synthesis, and reactivity of this compound, offering field-proven insights into its application.
Core Molecular Identity and Structure
Methyl pyrimidine-5-carboxylate is a key heterocyclic compound featuring a pyrimidine ring substituted with a methyl ester group at the 5-position. This unique arrangement of a nitrogen-rich aromatic core and an electron-withdrawing group dictates its chemical behavior and renders it a valuable synthon for constructing complex molecular architectures.
The fundamental identity of this molecule is established by its chemical formula, C₆H₆N₂O₂, and a molecular weight of approximately 138.12 g/mol .[1][2] Its structure is unambiguously defined by standard chemical identifiers.
Table 1: Key Identifiers for Methyl Pyrimidine-5-carboxylate
| Identifier | Value | Source(s) |
| CAS Number | 34253-01-5 | [1] |
| Molecular Formula | C₆H₆N₂O₂ | [1][2] |
| Molecular Weight | 138.12 g/mol | [1][2] |
| IUPAC Name | methyl pyrimidine-5-carboxylate | [1] |
| SMILES | COC(=O)c1cncnc1 | [1][3] |
| InChIKey | XMVNUAHPLDBEJH-UHFFFAOYSA-N | [2][4] |
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical properties and spectroscopic signature is fundamental for its practical application in a laboratory setting. These data serve as a self-validating system for confirming the identity, purity, and stability of the material.
Table 2: Physicochemical Properties of Methyl Pyrimidine-5-carboxylate
| Property | Value | Source(s) |
| Appearance | Off-white to light yellow solid | [6] |
| Melting Point | 76 - 81 °C | |
| Boiling Point | 224.3 °C at 760 mmHg (Predicted) | |
| Density | 1.213 g/cm³ (Predicted) |
Spectroscopic Analysis
Spectroscopic analysis provides a fingerprint of the molecule, allowing for unambiguous identification and quality control.
-
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the protons on the pyrimidine ring and the methyl ester. The aromatic protons at positions 2, 4, and 6 are highly deshielded due to the electron-withdrawing nature of the nitrogen atoms and the carboxylate group, appearing in the downfield region. The methyl group protons appear as a sharp singlet in the upfield region.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data. The carbonyl carbon of the ester group typically appears around 160-170 ppm. The aromatic carbons of the pyrimidine ring resonate at distinct chemical shifts, influenced by their position relative to the nitrogen atoms and the ester substituent.
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Key absorption bands for methyl pyrimidine-5-carboxylate include:
-
C=O Stretch: A strong absorption band in the range of 1700–1730 cm⁻¹, characteristic of the ester carbonyl group.[7][8]
-
C=N and C=C Ring Stretching: Multiple bands in the 1450–1620 cm⁻¹ region, corresponding to the pyrimidine ring vibrations.[8]
-
C-O Stretch: A distinct band, typically found between 1200-1300 cm⁻¹, for the ester C-O bond.[7]
-
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while the methyl group's aliphatic C-H stretches are observed just below 3000 cm⁻¹.[7]
-
Synthesis and Purification
The reliable synthesis of methyl pyrimidine-5-carboxylate is crucial for its use in research and development. Several synthetic routes have been established, with the choice often depending on the availability of starting materials and the desired scale.
Principal Synthesis Route: Esterification of 5-Pyrimidinecarboxylic Acid
The most direct and common method for preparing methyl pyrimidine-5-carboxylate is the esterification of the corresponding carboxylic acid. Due to the sensitive nature of the pyrimidine ring, which can be prone to side reactions under harsh acidic conditions, methylation using diazomethane is a preferred laboratory-scale method. This reaction is high-yielding and proceeds under mild conditions, preserving the integrity of the heterocyclic core.
This protocol is a self-validating system; successful synthesis is confirmed by the cessation of nitrogen evolution and subsequent spectroscopic analysis of the purified product.
Causality: The choice of diazomethane is dictated by its high reactivity and the mild, non-acidic conditions required, which prevents degradation of the pyrimidine ring. The workup procedure is designed to remove unreacted starting materials and byproducts, with the final recrystallization step ensuring high purity.
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Reaction Setup: In a specialized diazomethane generation apparatus (e.g., a Mini-Diazald apparatus), dissolve crude 5-pyrimidinecarboxylic acid (1.0 eq) in a mixture of dry tetrahydrofuran (THF) and a minimal amount of water. Cool the solution to 0 °C.
-
Diazomethane Generation: In the generating flask of the apparatus, add a solution of Diazald (N-methyl-N-nitroso-p-toluenesulfonamide, ~1.4 eq) in ether dropwise to a heated (65 °C) solution of potassium hydroxide (KOH) in aqueous ethanol.
-
Reaction: The generated diazomethane gas is co-distilled with ether and bubbled directly into the cooled solution of the carboxylic acid. The reaction is complete when the yellow color of diazomethane persists and nitrogen gas evolution ceases (typically 2-3 hours).
-
Quenching: Carefully add acetic acid dropwise to the reaction mixture to quench any excess diazomethane until the yellow color disappears.
-
Workup and Isolation: Remove the solvents under reduced pressure. Resuspend the residue in water, basify to pH 9 with sodium carbonate, and extract the product into chloroform or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo to yield the crude product.
-
Final Purification: Recrystallize the crude solid from a suitable solvent system, such as chloroform/hexane, to obtain pure, light-yellow crystals of methyl pyrimidine-5-carboxylate.
Workflow for Diazomethane Esterification
Caption: Workflow for the synthesis of methyl pyrimidine-5-carboxylate.
Chemical Reactivity and Synthetic Applications
The reactivity of methyl pyrimidine-5-carboxylate is governed by the interplay between the electron-deficient pyrimidine ring and the electrophilic ester functionality. This dual reactivity makes it a versatile intermediate in the synthesis of complex heterocyclic systems.
Reactivity of the Pyrimidine Ring
The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), especially when activated by leaving groups at the 2, 4, or 6 positions. While the parent molecule lacks such groups, its derivatives are highly reactive. For instance, 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylates exhibit regioselective reactivity with amines, where substitution can occur at either the 5-position (displacing chlorine) or the 2-position (displacing the methylsulfonyl group), depending on whether the carboxylate is esterified or a free acid.[9]
A key synthetic application involves the construction of 2-substituted pyrimidines. A general and high-yielding method involves the reaction of amidinium salts with a propen-1-ol derivative, which cyclizes to form the pyrimidine-5-carboxylate core.[10][11] This highlights the role of the C5-carboxylate scaffold in templating the formation of the pyrimidine ring itself.
Reactivity of the Methyl Ester Group
The methyl ester at the C5 position is a classic electrophilic functional group that can undergo a variety of transformations:
-
Saponification: Hydrolysis of the ester to the corresponding carboxylic acid using a base (e.g., NaOH, LiOH) is a straightforward transformation. The resulting 5-pyrimidinecarboxylic acid is a key intermediate for forming amides or other derivatives.
-
Aminolysis/Amidation: Direct reaction with amines can form the corresponding amides. This is often facilitated by converting the ester to the more reactive acyl chloride or by using coupling agents (e.g., HATU, EDC) after hydrolysis to the carboxylic acid.
-
Reduction: The ester can be reduced to the corresponding primary alcohol (5-hydroxymethylpyrimidine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Application as a Bioisostere and Scaffold in Drug Discovery
The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry.[12] Its ability to act as a bioisostere for phenyl rings and its capacity to engage in multiple hydrogen bonds make it a cornerstone of modern drug design. Methyl pyrimidine-5-carboxylate serves as an invaluable starting point for accessing a wide array of biologically active molecules.
Derivatives of pyrimidine-5-carboxylates are being actively investigated as potent therapeutic agents, including:
-
Antiviral Agents: Dihydroxypyrimidine (DHP) carboxylates have been identified as inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease, a key enzyme for viral replication.[13]
-
Anticancer Agents: The pyrimidine scaffold is present in numerous approved anticancer drugs. Novel pyrimidine derivatives are continuously being developed as inhibitors of key targets like vascular endothelial growth factor receptor-2 (VEGFR-2) and other kinases.
-
Anti-inflammatory and Antidiabetic Agents: The structural versatility of pyrimidines allows for the design of molecules that can inhibit enzymes like α-glucosidase and α-amylase for diabetes treatment or modulate inflammatory pathways.[11][14]
Logical Relationship of Reactivity
Caption: Reactivity pathways and applications of methyl pyrimidine-5-carboxylate.
Safety and Handling
As a laboratory chemical, methyl pyrimidine-5-carboxylate requires careful handling to minimize risk. It is classified as a hazardous substance.
-
Hazard Classifications: Causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[1]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat, must be worn at all times. Work should be conducted in a well-ventilated fume hood.[7]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
Methyl pyrimidine-5-carboxylate is more than a simple chemical intermediate; it is a strategic building block that provides access to a rich and diverse chemical space. Its well-defined structure, predictable reactivity, and role as a privileged scaffold underscore its importance in the field of drug discovery. The synthetic protocols and reactivity patterns detailed in this guide provide a robust framework for researchers to leverage this versatile molecule in the development of novel therapeutics. A thorough understanding of its properties and adherence to safety protocols are paramount to its successful application in the laboratory.
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